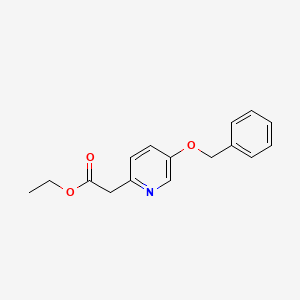

Ethyl 2-(5-(benzyloxy)pyridin-2-YL)acetate

Description

Ethyl 2-(5-(benzyloxy)pyridin-2-yl)acetate is a pyridine-based ester derivative characterized by a benzyloxy substituent at the 5-position of the pyridine ring and an ethyl acetate group at the 2-position. The benzyloxy group enhances lipophilicity, which may influence biodistribution and metabolic stability, while the ester moiety allows for further functionalization via hydrolysis or coupling reactions .

Properties

Molecular Formula |

C16H17NO3 |

|---|---|

Molecular Weight |

271.31 g/mol |

IUPAC Name |

ethyl 2-(5-phenylmethoxypyridin-2-yl)acetate |

InChI |

InChI=1S/C16H17NO3/c1-2-19-16(18)10-14-8-9-15(11-17-14)20-12-13-6-4-3-5-7-13/h3-9,11H,2,10,12H2,1H3 |

InChI Key |

ZDSJYICVTHVXPK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=NC=C(C=C1)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-(benzyloxy)pyridin-2-YL)acetate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 5-(benzyloxy)pyridine.

Reaction with Ethyl Bromoacetate: The 5-(benzyloxy)pyridine is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate. This reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for Ethyl 2-(5-(benzyloxy)pyridin-2-YL)acetate are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-(benzyloxy)pyridin-2-YL)acetate can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to form alcohols.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of ethyl 2-(5-(benzyloxy)pyridin-2-YL)ethanol.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Ethyl 2-(5-(benzyloxy)pyridin-2-YL)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-(benzyloxy)pyridin-2-YL)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy group can enhance the compound’s binding affinity to certain targets, while the pyridine ring can participate in various biochemical pathways.

Comparison with Similar Compounds

To contextualize its properties and applications, Ethyl 2-(5-(benzyloxy)pyridin-2-yl)acetate is compared with structurally analogous pyridine and pyrimidine derivatives. Key differences lie in substituent effects, synthetic accessibility, and biological activity.

Structural and Functional Group Comparisons

Table 1: Structural Comparison of Ethyl 2-(5-(benzyloxy)pyridin-2-yl)acetate and Analogues

Key Observations:

- Reactivity: Bromine in pyrimidine derivatives (e.g., ) enables cross-coupling reactions, whereas the benzyloxy group may act as a protective moiety for later deprotection.

- Synthetic Yield: Yields vary significantly; for example, Ethyl 2-(pyridin-2-yl)ethyl acetate is synthesized in 67% yield , while benzyloxy-containing analogs (e.g., ) often require multi-step protocols with moderate yields (~18%).

Biological Activity

Ethyl 2-(5-(benzyloxy)pyridin-2-YL)acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of diabetes management and inflammation. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 2-(5-(benzyloxy)pyridin-2-YL)acetate features a pyridine ring substituted with a benzyloxy group and an acetate moiety. The presence of these functional groups is crucial for its biological activity.

The primary mechanism by which Ethyl 2-(5-(benzyloxy)pyridin-2-YL)acetate exerts its effects is through the inhibition of Aldose Reductase (ALR2) . This enzyme plays a significant role in the polyol pathway, which is implicated in diabetic complications. By inhibiting ALR2, the compound reduces the conversion of glucose to sorbitol, thereby potentially alleviating some complications associated with diabetes.

Antioxidant Properties

The compound has demonstrated significant antioxidant activity. It inhibits lipid peroxidation and scavenges free radicals, which helps protect cells from oxidative stress. This property is particularly relevant in the context of diabetic complications where oxidative stress is a contributing factor.

Anti-inflammatory Effects

Research indicates that Ethyl 2-(5-(benzyloxy)pyridin-2-YL)acetate may possess anti-inflammatory properties. It has been evaluated for its ability to inhibit inflammatory mediators such as COX-2 and nitric oxide synthase (iNOS), which are crucial in the inflammatory response .

In Vitro Studies

In vitro studies have shown that Ethyl 2-(5-(benzyloxy)pyridin-2-YL)acetate effectively inhibits ALR2 with an IC50 value indicating potent activity against this enzyme. The compound's stability under various conditions has been noted, suggesting that it maintains its biological activity over time.

In Vivo Studies

In vivo evaluations have been conducted using animal models to assess the therapeutic potential of the compound. For instance, studies involving diabetic rat models have shown that administration of Ethyl 2-(5-(benzyloxy)pyridin-2-YL)acetate leads to a reduction in hyperglycemia and associated complications by modulating metabolic pathways influenced by ALR2 inhibition .

Case Studies

- Diabetic Complications : A study focusing on diabetic rats demonstrated that treatment with Ethyl 2-(5-(benzyloxy)pyridin-2-YL)acetate resulted in improved glycemic control and reduced oxidative stress markers compared to untreated controls.

- Inflammatory Response : In another study evaluating inflammatory responses, rats treated with this compound showed significantly lower levels of inflammatory cytokines and mediators, suggesting its potential as an anti-inflammatory agent .

Comparative Analysis

| Compound | Mechanism of Action | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Ethyl 2-(5-(benzyloxy)pyridin-2-YL)acetate | ALR2 Inhibition | Antioxidant, Anti-inflammatory | <10 |

| Similar Pyridine Derivative | COX-2 Inhibition | Anti-inflammatory | <50 |

| Standard Drug (e.g., Celecoxib) | COX-2 Inhibition | Anti-inflammatory | 0.04 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.